

A Technical Guide to the Spectroscopic Data of 2-Chlorostyrene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chlorostyrene

Cat. No.: B146407

[Get Quote](#)

This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data for **2-chlorostyrene**. It is intended for researchers, scientists, and professionals in drug development who require detailed spectral information and analytical protocols for this compound.

Spectroscopic Data of 2-Chlorostyrene

The following tables summarize the key spectroscopic data for **2-chlorostyrene**.

Table 1: ^1H NMR Spectroscopic Data of **2-Chlorostyrene**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.60 - 7.55	m	Aromatic CH	
7.35 - 7.15	m	Aromatic CH	
7.05	dd	17.6, 11.0	=CH- (vinyl)
5.75	d	17.6	=CH ₂ (trans) (vinyl)
5.40	d	11.0	=CH ₂ (cis) (vinyl)

Solvent: CDCl_3 , Frequency: 400 MHz[1][2]

Table 2: ^{13}C NMR Spectroscopic Data of **2-Chlorostyrene**

Chemical Shift (δ) ppm	Assignment
135.5	C-Cl
134.8	=CH- (vinyl)
129.8	Aromatic CH
128.0	Aromatic CH
127.2	Aromatic CH
126.9	Aromatic CH
126.5	Quaternary C
116.5	=CH ₂ (vinyl)

Solvent: CDCl_3 , Frequency: 101 MHz[1]

Table 3: IR Spectroscopic Data of **2-Chlorostyrene**

Wavenumber (cm^{-1})	Assignment
3080	C-H stretch (vinyl)
3060	C-H stretch (aromatic)
1625	C=C stretch (vinyl)
1590, 1565, 1470	C=C stretch (aromatic)
1440	CH_2 scissoring
990, 910	C-H bend (vinyl)
750	C-H bend (ortho-disubstituted)
720	C-Cl stretch

Technique: Liquid Film or solution in CCl_4 and CS_2 [2][3]

Table 4: UV-Vis Spectroscopic Data of 2-Chlorostyrene

λ _{max} (nm)	Molar Absorptivity (ε)	Solvent
246.5	8318 (log ε = 3.92)	Chloroform

[4]

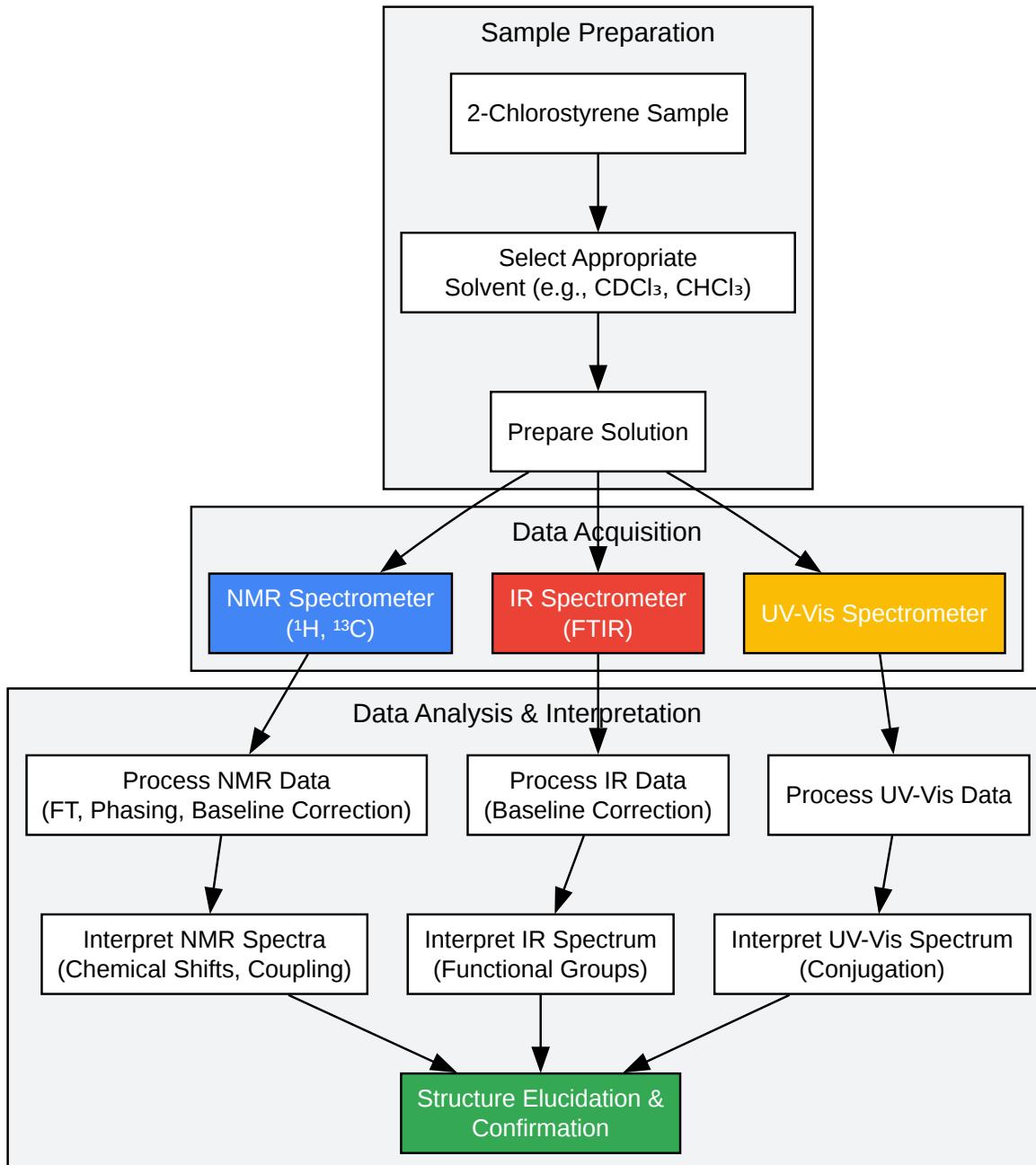
Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The general methodologies are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer.[1][2] The sample of **2-chlorostyrene** was dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. All chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy


The IR spectrum was recorded from a liquid film of the neat compound. Alternatively, spectra were obtained from a 10% solution in carbon tetrachloride (CCl₄) for the 3800-1330 cm⁻¹ region and a 10% solution in carbon disulfide (CS₂) for the 1330-460 cm⁻¹ region.[2][3] The spectra were collected using a Dow KBr foreprism-grating instrument.[3] Another reported method involves a capillary cell with the neat sample for FTIR analysis.[4]

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum was measured using a solution of **2-chlorostyrene** in chloroform.[4] The spectrum was recorded to determine the wavelength of maximum absorption (λ_{max}).

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-chlorostyrene**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis of **2-Chlorostyrene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. Page loading... [guidechem.com]
- 3. 2-Chlorostyrene [webbook.nist.gov]
- 4. 2-Chlorostyrene | C8H7Cl | CID 14906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Data of 2-Chlorostyrene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b146407#spectroscopic-data-of-2-chlorostyrene-nmr-ir-uv-vis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com